molecular formula C17H15ClN6O3 B12189424 N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide

N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12189424
M. Wt: 386.8 g/mol
InChI Key: IYXXCKDAOOPWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and environmentally friendly solvents.

Chemical Reactions Analysis

N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to bind to enzymes and receptors involved in various biological processes . This binding can inhibit or activate these targets, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H15ClN6O3

Molecular Weight

386.8 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-4-chloro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H15ClN6O3/c1-10(25)20-12-4-6-16(27-2)14(8-12)21-17(26)13-5-3-11(18)7-15(13)24-9-19-22-23-24/h3-9H,1-2H3,(H,20,25)(H,21,26)

InChI Key

IYXXCKDAOOPWHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.